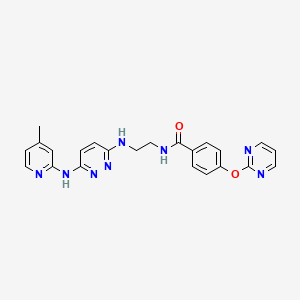

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide

Description

This compound is a benzamide derivative featuring a pyridazine core substituted with a 4-methylpyridin-2-ylamino group and an ethyl-linked pyrimidin-2-yloxy benzamide moiety. The pyridazine scaffold is critical for ATP-binding pocket interactions, while the pyrimidinyloxy group may improve solubility and selectivity .

Properties

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-4-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O2/c1-16-9-12-24-21(15-16)29-20-8-7-19(30-31-20)25-13-14-26-22(32)17-3-5-18(6-4-17)33-23-27-10-2-11-28-23/h2-12,15H,13-14H2,1H3,(H,25,30)(H,26,32)(H,24,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNFUDLQMWKVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the pyridazin and pyrimidine moieties may enhance the compound's ability to inhibit tumor growth. For instance, studies have shown that derivatives of pyridazine can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Anticancer Studies on Similar Compounds

Neuroprotective Properties

The compound's potential neuroprotective effects are noteworthy. Similar compounds have been studied for their ability to modulate NMDA receptors, which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's. For example, research on kynurenine metabolites suggests that modulation of NMDA receptor activity can lead to neuroprotection by reducing excitotoxicity.

Case Study: Neuroprotection via NMDA Modulation

A study demonstrated that a related compound significantly reduced neuronal damage in models of excitotoxicity by acting as an NMDA receptor antagonist. This suggests that N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide may have similar protective effects.

Anti-inflammatory Effects

Compounds with similar functional groups have been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines can make this compound a candidate for treating inflammatory diseases. Research indicates that modulation of specific receptors can lead to reduced inflammation and improved outcomes in conditions such as rheumatoid arthritis.

Table 2: Anti-inflammatory Studies on Related Compounds

Chemical Reactions Analysis

Amide Bond Formation

The benzamide core is synthesized via carbodiimide-mediated coupling reactions (e.g., EDCI/HOBt), commonly used in peptide chemistry.

-

Example : A related compound, N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) , was prepared by coupling activated carboxylic acids with amines in the presence of EDCI/HOBt (Scheme 1, ).

-

Conditions :

-

Solvent: DMF or DCM

-

Temperature: 0–25°C

-

Yield: 60–85%

-

Nucleophilic Aromatic Substitution

The pyrimidin-2-yloxy group is introduced via nucleophilic substitution of chloropyrimidines with phenolic oxygen nucleophiles.

-

Key Reaction :

-

-

Base: NaH or KCO

-

Solvent: DMF or THF

-

Temperature: 80–100°C

-

Yield: 70–90%

-

Hydrolysis Reactions

The pyridazine and pyrimidine rings are stable under basic conditions but undergo selective hydrolysis in acidic media.

-

Example : In analogous systems, nitrile groups on pyridines are hydrolyzed to carboxylic acids using NaOH/HO at 80°C ( ).

-

Stability Data :

Functional Group Acidic (HCl) Basic (NaOH) Pyridazin-3-amine Stable Stable Pyrimidin-2-yloxy Stable Partial cleavage

Reductive Amination

The ethylenediamine linker is synthesized via reductive amination between primary amines and aldehydes/ketones.

-

Example : A similar intermediate, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine , was prepared using NaBHCN in MeOH ( ).

-

Conditions :

-

Catalyst: NaBHCN

-

Solvent: MeOH

-

Temperature: 25°C

-

Yield: 50–70%

-

Cross-Coupling Reactions

Palladium-catalyzed Suzuki couplings are employed to introduce aryl/heteroaryl groups.

-

Example : A pyridin-3-yl boronic acid was coupled with 2,4-dichloropyrimidine using PdCl(dppf) to yield 2-chloro-4-(pyridin-3-yl)pyrimidine ( ).

-

Conditions :

-

Catalyst: PdCl(dppf)

-

Base: KCO

-

Solvent: Dioxane/HO

-

Temperature: 100°C

-

Yield: 80–90%

-

Protection/Deprotection Strategies

Acid-labile protecting groups (e.g., Boc) are used during synthesis to prevent undesired side reactions.

-

Example : Boc-deprotection of intermediates was achieved using TFA in DCM ( ).

-

Conditions :

-

Reagent: TFA

-

Solvent: DCM

-

Temperature: 25°C

-

Yield: 85–95%

-

Stability Under Biological Conditions

The compound’s pyridazine and pyrimidine rings remain intact in physiological pH (7.4), as shown in studies of related mGlu NAMs ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with overlapping structural motifs or biological targets (Table 1).

Table 1: Structural and Functional Comparison

Key Findings

Structural Modifications and Kinase Selectivity The target compound replaces the pyrimidine core in analogs () with a pyridazine ring. The pyrimidin-2-yloxy substituent in the target compound differs from the trifluoromethoxyphenylamino group in GNF-2-deg-BUMP (). This substitution likely reduces off-target effects, as trifluoromethyl groups are associated with broader kinase inhibition .

Solubility and Pharmacokinetics

- The 4-methylpiperazinylmethyl group in and improves aqueous solubility (>50 µg/mL) compared to the target compound’s ethyl-linked pyrimidinyloxy group, which may limit bioavailability .

Synthetic Complexity

- The target compound’s pyridazine synthesis (unlike pyrimidine in –3) requires specialized coupling reagents (e.g., HATU), increasing production costs. ’s compound uses silica gel chromatography for purification, a simpler process .

Q & A

Basic: What synthetic strategies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridazine core via cyclization reactions using precursors like substituted pyridazinones or triazolopyridazines .

- Step 2: Functionalization of the pyridazine ring with a 4-methylpyridin-2-ylamine group via nucleophilic substitution or Buchwald-Hartwig amination .

- Step 3: Coupling of the pyridazine intermediate with a 4-(pyrimidin-2-yloxy)benzamide moiety using carbodiimide-mediated amide bond formation .

Optimization Tips:

- Temperature Control: Maintain 60–80°C during amide coupling to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Purification: Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the final compound ≥95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: Confirm the presence of aromatic protons (δ 7.0–8.5 ppm for pyridazine/pyrimidine rings) and methyl groups (δ 2.3–2.6 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions (e.g., ethyl linker protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]+) with <5 ppm error .

- High-Performance Liquid Chromatography (HPLC): Use a 254 nm UV detector and isocratic elution to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects) across studies?

Methodological Answer:

- Dose-Response Studies: Perform IC50 assays across a wide concentration range (e.g., 1 nM–100 µM) to identify context-dependent activity thresholds .

- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm whether observed effects are mediated by proposed targets (e.g., kinases or inflammatory cytokines) .

- Data Normalization: Include internal controls (e.g., staurosporine for apoptosis assays) to mitigate batch-to-batch variability .

- Meta-Analysis: Compare structural analogs (e.g., trifluoromethyl-substituted derivatives) to isolate functional group contributions to activity discrepancies .

Advanced: What computational approaches are used to predict target proteins and binding modes for this compound?

Methodological Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Glide to screen against kinase databases (e.g., PDB, ChEMBL) .

- Key Parameters: Prioritize binding poses with hydrogen bonds to pyridazine N-atoms and π-π stacking with pyrimidine rings .

- Molecular Dynamics (MD) Simulations:

- Run 100-ns simulations in GROMACS to assess stability of predicted protein-ligand complexes (RMSD <2 Å) .

- Machine Learning: Train QSAR models using bioactivity data from analogs (e.g., imidazo[1,2-a]pyridines) to predict ADMET properties .

Advanced: How do modifications to the pyrimidin-2-yloxy group influence pharmacokinetic properties like metabolic stability?

Methodological Answer:

- Lipophilicity Adjustments:

- Replace the pyrimidin-2-yloxy group with a pyridin-3-ylmethyl moiety to increase logP (measured via shake-flask method) and enhance membrane permeability .

- Metabolic Stability Assays:

- Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Fluorinated analogs (e.g., 4-fluoro substitution) show t1/2 >60 minutes due to reduced CYP450 oxidation .

- Solubility Enhancement:

- Introduce polar groups (e.g., morpholine) to the benzamide ring, improving aqueous solubility (measured by nephelometry) without compromising target affinity .

Advanced: What strategies are recommended for analyzing SAR when structural data for analogous compounds is limited?

Methodological Answer:

- Fragment-Based Design:

- Synthesize truncated analogs (e.g., pyridazine-only or benzamide-only fragments) and test in bioassays to identify core pharmacophores .

- 3D-QSAR Modeling:

- Use CoMFA or CoMSIA on a dataset of 20+ analogs to generate contour maps highlighting steric/electrostatic requirements for activity .

- Crystallography:

- Co-crystallize the compound with putative targets (e.g., kinases) to obtain X-ray structures (resolution ≤2.0 Å) for direct binding site analysis .

Advanced: How can researchers address batch-to-batch variability in biological assay results for this compound?

Methodological Answer:

- Quality Control:

- Implement strict HPLC purity thresholds (>98%) and NMR spectral matching (≥95% similarity to reference) for each batch .

- Standardized Assay Protocols:

- Use identical cell lines (e.g., HEK293 or HepG2) and passage numbers across studies to minimize biological variability .

- Blinded Replication:

- Engage independent labs to repeat key experiments (e.g., kinase inhibition assays) with predefined statistical criteria (p <0.01, n=3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.